molecular formula C13H12ClNO2 B11866453 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid

5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid

Cat. No.: B11866453
M. Wt: 249.69 g/mol
InChI Key: NPRUEDQAAGQBOM-UHFFFAOYSA-N
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Description

5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methylcyclopropyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloroindole.

    Cyclopropylation: The 3rd position of the indole ring is functionalized with a methylcyclopropyl group using cyclopropylation reactions.

    Carboxylation: The 2nd position is then carboxylated to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroindole-2-carboxylic acid: Lacks the methylcyclopropyl group.

    3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid: Lacks the chlorine atom at the 5th position.

    5-Chloro-1H-indole-2-carboxylic acid: Lacks the methylcyclopropyl group at the 3rd position.

Uniqueness

The presence of both the chlorine atom at the 5th position and the methylcyclopropyl group at the 3rd position makes 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for research and development.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

5-chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H12ClNO2/c1-13(4-5-13)10-8-6-7(14)2-3-9(8)15-11(10)12(16)17/h2-3,6,15H,4-5H2,1H3,(H,16,17)

InChI Key

NPRUEDQAAGQBOM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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